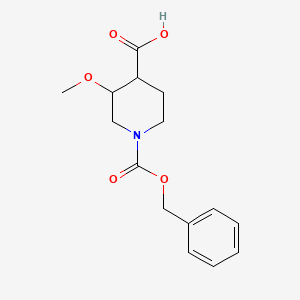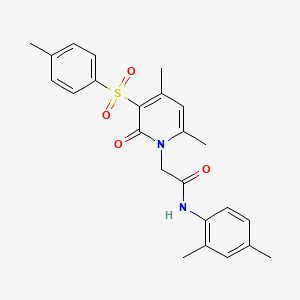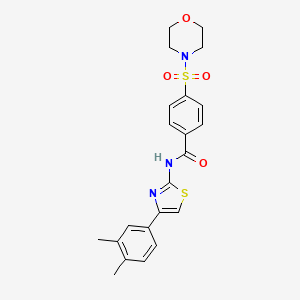
2,2,2-Trifluoroethyl pyridin-3-ylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2,2,2-Trifluoroethyl pyridin-3-ylcarbamate” is a chemical compound with the molecular formula C8H7F3N2O2 and a molecular weight of 220.15 . It is a solid substance and is primarily used for research purposes .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H7F3N2O2/c9-8(10,11)5-15-7(14)13-6-2-1-3-12-4-6/h1-4H,5H2,(H,13,14) . This code provides a specific string of characters that represents the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The predicted melting point is 54.50°C, and the predicted boiling point is approximately 214.4°C at 760 mmHg . The density is predicted to be approximately 1.4 g/cm3 , and the refractive index is predicted to be n20D 1.50 .Wissenschaftliche Forschungsanwendungen
Synthesis and Coordination Chemistry
Pyridine derivatives, such as 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine, have been utilized as ligands in coordination chemistry. These compounds offer unique advantages and disadvantages compared to terpyridines. Their applications include the creation of luminescent lanthanide compounds for biological sensing and iron complexes that exhibit unusual thermal and photochemical spin-state transitions, highlighting the versatile utility of pyridine derivatives in creating complex chemical structures and materials (Halcrow, 2005).
Catalysis and Reaction Mechanisms
Heterobimetallic complexes featuring multidentate ligands based on pyridine derivatives have shown to catalyze tandem click/Sonogashira reactions efficiently. Such reactions are crucial for constructing complex molecules, demonstrating the role of pyridine derivatives in facilitating diverse chemical syntheses (Gu, Xu, & Chen, 2011).
Luminescent Materials for Data Security
The development of Ir(III) complexes with pyridine derivatives has led to materials that exhibit dual-emission, mechanoluminescence, and the capability for data security protection through smart luminescent behaviors. These findings suggest potential applications in creating secure and intelligent materials for technological uses (Song et al., 2016).
Antimalarial Research
In the context of antimalarial research, trifluoromethyl-substituted pyridine derivatives have been explored for their potent antimalarial activity. This indicates the significance of such chemical structures in developing therapeutic agents for malaria treatment and prevention (Chavchich et al., 2016).
Organic Synthesis
Pyridine derivatives are pivotal in organic synthesis, such as in the enantio- and diastereoselective synthesis of difluorides, showcasing the broad utility of these compounds in creating structurally complex and functionally diverse molecules (Haj, Banik, & Jacobsen, 2019).
Eigenschaften
IUPAC Name |
2,2,2-trifluoroethyl N-pyridin-3-ylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O2/c9-8(10,11)5-15-7(14)13-6-2-1-3-12-4-6/h1-4H,5H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JENVVQWNHIPHCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trifluoroethyl pyridin-3-ylcarbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Cyclopropyl-N-(imidazo[1,2-a]pyridin-2-ylmethyl)but-2-ynamide](/img/structure/B2974849.png)
![1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methoxy}-3-[(1Z)-(methoxyimino)methyl]urea](/img/structure/B2974851.png)
![Tert-butyl 2-(6-bromopyridine-3-carbonyl)-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B2974854.png)

![2,2-dimethyl-N-[2-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide](/img/structure/B2974856.png)


![N-(4-ethylphenyl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2974862.png)
![1-[3-(3-But-3-ynyldiazirin-3-yl)propanoyl]-3-hydroxypyrrolidine-3-carboxylic acid](/img/structure/B2974864.png)




